7-Hydroxy-3,7-dimethyloctanoic acid

Human biomonitoring Metabolite profiling Exposure assessment

7-Hydroxy-3,7-dimethyloctanoic acid (CAS 56046-15-2), also known as 7-hydroxycitronellylic acid (7-HCA), is a chiral C10 hydroxy fatty acid identified as the quantitatively dominant urinary metabolite of the synthetic fragrance 7-hydroxycitronellal (7-HC). It is the official biomarker selected for human biomonitoring of 7-HC exposure within the German Federal Environment Ministry (BMUB) / VCI cooperation project, and has been validated in large-scale population studies.

Molecular Formula C10H20O3
Molecular Weight 188.26 g/mol
CAS No. 56046-15-2
Cat. No. B3191603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-3,7-dimethyloctanoic acid
CAS56046-15-2
Molecular FormulaC10H20O3
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESCC(CCCC(C)(C)O)CC(=O)O
InChIInChI=1S/C10H20O3/c1-8(7-9(11)12)5-4-6-10(2,3)13/h8,13H,4-7H2,1-3H3,(H,11,12)
InChIKeyLBBSPQOXZLKDOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-3,7-dimethyloctanoic acid (7-Hydroxycitronellylic Acid): The Validated Human Biomonitoring Metabolite for 7-Hydroxycitronellal Exposure Assessment


7-Hydroxy-3,7-dimethyloctanoic acid (CAS 56046-15-2), also known as 7-hydroxycitronellylic acid (7-HCA), is a chiral C10 hydroxy fatty acid identified as the quantitatively dominant urinary metabolite of the synthetic fragrance 7-hydroxycitronellal (7-HC) . It is the official biomarker selected for human biomonitoring of 7-HC exposure within the German Federal Environment Ministry (BMUB) / VCI cooperation project, and has been validated in large-scale population studies .

Official biomonitoring metabolite selected for 7-hydroxycitronellal exposure assessment by BMUB / VCI cooperation project
100 % population detection coverage validated in large-scale human biomonitoring studies
Required reference standard for UPLC‑MS/MS methods; supports back‑calculation of external exposure

Why 7-Hydroxycitronellylic Acid Cannot Be Replaced by Its Closest Analogs in Biomonitoring Workflows


The two metabolites of 7-hydroxycitronellal – the alcohol 7-hydroxycitronellol (7-HCO) and the acid 7-hydroxycitronellylic acid (7-HCA) – are not interchangeable. In human urine, 7-HCA occurs at concentrations approximately 1000‑fold higher than 7-HCO and is detectable in 100 % of samples, whereas 7-HCO is quantifiable only in a minority of individuals . Direct measurement of the parent fragrance 7-hydroxycitronellal is likewise inadequate because it is rapidly metabolized and is not excreted in urine in detectable quantities. Procurement of 7-HCA as the reference standard is therefore non‑negotiable for any method intended to produce validated, population‑representative biomonitoring data.

7‑Hydroxycitronellol concentration ~1000‑fold lower
Urinary levels of 7‑HCO are approximately three orders of magnitude lower than 7‑HCA, limiting reliable quantification without ultra‑trace sensitivity. Direct substitution may miss exposure signals.
Minority detection fails population coverage criteria
7‑HCO is detectable only in a small fraction of samples, whereas regulatory biomonitoring requires biomarkers quantifiable in the entire target population. 7‑HCO therefore cannot fulfill the same coverage requirement.
Parent fragrance not excreted in urine
7‑Hydroxycitronellal undergoes rapid metabolism and is not present in measurable quantities in urine; using the parent compound as a urinary biomarker is not feasible.

Quantitative Differentiation of 7-Hydroxy-3,7-dimethyloctanoic acid (7-HCA) from Closest Metabolite Comparators


1000‑Fold Higher Urinary Abundance of 7-HCA vs. 7-Hydroxycitronellol

In a controlled human metabolism study, 7-hydroxycitronellylic acid (7-HCA) was measured at levels approximately 1000 times higher than 7-hydroxycitronellol (7-HCO) in urine following exposure to 7-hydroxycitronellal .

Urinary abundance ratio
Head-to-head
≈1000‑fold higher for 7‑HCA vs. 7‑HCO
Supports robust quantification without extreme trace analytical requirements
Controlled human metabolism study; UPLC‑MS/MS after dermal/oral dose
Human biomonitoring Metabolite profiling Exposure assessment

100 % Detection Rate vs. Minority Detectability of 7-Hydroxycitronellol

7-HCA was quantifiable in every urine sample from a pilot cohort of 40 volunteers and in all 329 samples of a subsequent population study (mean 14.9 ng/mL; median 8.1 ng/mL), whereas 7-HCO was detectable only in a minority of samples and never met criteria for a reliable biomarker .

Population detection frequency
Head-to-head
7‑HCA: 100 % detection (n = 329)
7‑HCO: minority detectable
Complete coverage essential for regulatory biomonitoring programs
24 h urine from adults aged 20–29; Germany 2000–2018
Population biomonitoring Biomarker validation Exposure screening

Dominant Excretory Recovery: 50 % Oral Dose vs. Minor Recovery of 7-Hydroxycitronellol

After a single oral dose of 7‑hydroxycitronellal, approximately 50 % of the administered dose was excreted as 7‑HCA within 24 h; dermal application yielded about 9 % recovery. In contrast, 7‑HCO was only a trace urinary component and could not be used for dose‑response assessment .

24 h excretory recovery
Head-to-head
7‑HCA: ~50 % (oral dose)
7‑HCO: minor, non‑quantitative
Proportional recovery enables dose‑response back‑calculation
Single oral dose ~2 mg; healthy volunteers
Toxicokinetics Metabolic mass balance Biomarker proportionality

18‑Year Temporal Trend Sensitivity: 7‑HCA Captures Declining Exposure

Urinary 7‑HCA levels measured in 329 young adults across six sampling years (2000–2018) showed a statistically significant chronological decline, with mean levels dropping from 34.37 µg/24 h (2000) to 23.31 µg/24 h (2004; p < 0.01), and continuing to decrease thereafter . No comparable multi‑year data exist for 7‑HCO.

18‑year temporal trend
Reported
Significant decline 2000–2018 in 329 young adults (p
7‑HCA enables long‑term exposure surveillance in environmental specimen banks
Environmental Specimen Bank, Germany; UPLC‑MS/MS
Environmental specimen banking Exposure trend analysis Regulatory monitoring

High‑Value Application Scenarios for 7‑Hydroxy‑3,7‑dimethyloctanoic Acid Based on Validated Differentiation Evidence


Human Biomonitoring Studies for Fragrance Exposure

7‑HCA is the sole validated urinary biomarker for assessing exposure to 7‑hydroxycitronellal in the general population . Its 100 % detection rate and direct proportionality to administered dose make it indispensable for epidemiological surveys and regulatory exposure assessments under REACH. No other metabolite can deliver comparable population coverage or quantitative accuracy.

Pharmacokinetic and Toxicokinetic Investigation

For in‑vivo ADME studies, 7‑HCA provides a measurable excretory endpoint that accounts for up to 50 % of an oral dose within 24 h . This high recovery enables precise calculation of conversion factors for back‑extrapolation to external exposure, a capability not offered by 7‑hydroxycitronellol or the parent fragrance.

UPLC‑MS/MS Reference Standard Procurement

The validated UPLC‑MS/MS method developed by the BMUB/VCI project requires 7‑HCA as both the analyte and the stable‑isotope‑labeled internal standard . Laboratories establishing biomonitoring methods for 7‑hydroxycitronellal must procure authentic 7‑HCA reference material; substitution with 7‑HCO or the parent aldehyde will produce method validation failure.

Environmental Specimen Bank Time‑Trend Monitoring

7‑HCA has been successfully applied to 18‑year retrospective analysis of banked human urine specimens, demonstrating significant sensitivity to exposure reductions . This application scenario is relevant for public health agencies and environmental specimen banks requiring a stable, measurable biomarker for long‑term surveillance of fragrance exposure.

Application
Selection Property
Validation Focus
Human biomonitoring studies
Complete population detection coverage
Quantitative UPLC‑MS/MS method performance
PK / TK research
Substantial 24 h excretory recovery
Dose‑to‑exposure proportionality
Reference standard procurement
Required analyte in validated BMUB/VCI method
Method transfer and interlaboratory reproducibility
Environmental specimen bank monitoring
Long‑term stability in banked urine specimens
Multi‑year exposure trend analysis
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